7-(S)-Buprenorphine is a semi-synthetic opioid derived from thebaine, primarily known for its analgesic properties and its role in the treatment of opioid addiction. Classified as a Schedule III controlled substance, it acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action contributes to its effectiveness in pain management while minimizing the risk of addiction compared to full agonists . The compound's chemical name is 6,14-ethenomorphinan-7-methanol, 17-(cyclopropylmethyl)-α-(1,1-dimethylethyl)-4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-α-methyl-, [5a, 7a, (S)], with a molecular formula of and a molecular weight of approximately 467.64 g/mol .
The synthesis of 7-(S)-Buprenorphine involves several chemical reactions. Traditional methods typically start with thebaine or oripavine as precursors. A common synthetic route includes:
These steps highlight the complexity of synthesizing buprenorphine and the challenges associated with yield and reaction specificity.
7-(S)-Buprenorphine participates in various chemical reactions due to its functional groups:
These reactions are crucial for modifying buprenorphine to create analogs with potentially improved efficacy or reduced side effects .
The mechanism of action for 7-(S)-Buprenorphine primarily involves its interaction with opioid receptors in the central nervous system:
These properties are significant for understanding how buprenorphine behaves in various environments and its interactions within biological systems.
7-(S)-Buprenorphine is utilized in several scientific and medical contexts:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3